molecular formula C10H11NO B3349809 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- CAS No. 23967-95-5

1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

Cat. No. B3349809
CAS RN: 23967-95-5
M. Wt: 161.2 g/mol
InChI Key: KRIFUVLQYVRIKI-UHFFFAOYSA-N
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Description

“1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-”. However, there are general procedures for the synthesis of related compounds3.



Molecular Structure Analysis

The molecular structure of “1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-” is not directly available. However, related compounds such as “1H-Isoindol-1-one, 2,3-dihydro-3-imino-2-phenyl-” have a molecular weight of 222.24204. Another related compound, “1H-Indole, 2,3-dihydro-”, has a molecular weight of 119.16385.



Chemical Reactions Analysis

Specific chemical reactions involving “1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-” are not readily available. However, related compounds have been used in various chemical reactions6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-” are not directly available. However, related compounds such as “1H-Isoindol-1-one, 2,3-dihydro-3-imino-2-phenyl-” have a molecular weight of 222.24204. Another related compound, “1H-Indole, 2,3-dihydro-”, has a molecular weight of 119.16385.


Safety And Hazards

Specific safety and hazard information for “1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-” is not readily available. However, Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product2.


Future Directions

The future directions for “1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-” are not directly available. However, related compounds are being studied for their potential applications in various fields8.


Please note that this information is based on the available resources and there might be more recent studies or data related to “1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-” that are not included in this analysis.


properties

IUPAC Name

2-ethyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-11-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIFUVLQYVRIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474838
Record name 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

CAS RN

23967-95-5
Record name 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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